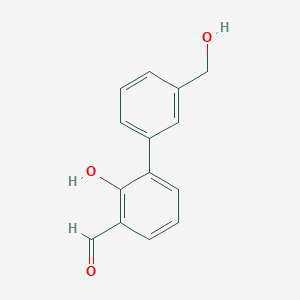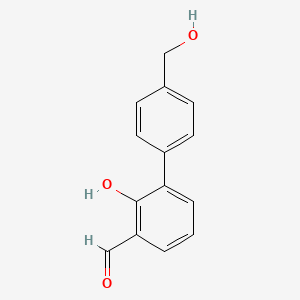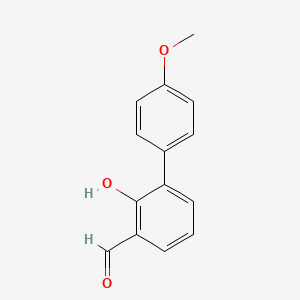
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is a chemical compound used in a variety of scientific applications. It is a member of the phenol family and is used in the synthesis of other compounds and in the study of biochemical and physiological effects.
Mecanismo De Acción
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other foreign compounds in the body. By inhibiting this enzyme, 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, can alter the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, has been studied for its effects on biochemical and physiological processes. It has been found to have a wide range of effects, including the inhibition of enzymes involved in drug metabolism, the inhibition of certain proteins and enzymes, and the modulation of gene expression. Additionally, it has been found to have an effect on the regulation of cell growth and proliferation, as well as on the regulation of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it ideal for use in experiments. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, it is also a relatively low-solubility compound, which can make it difficult to use in some experiments. Additionally, it can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, in scientific research. It could be used in the study of protein and enzyme structure and function, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it could be studied for its effects on gene expression and cell growth and proliferation. Additionally, it could be studied for its potential use in the development of new drugs and other compounds. Finally, it could be studied for its potential use as an inhibitor of certain enzymes and proteins.
Métodos De Síntesis
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is synthesized through a process called the Williamson ether synthesis. This involves the reaction of an alkyl halide and an alkoxide ion in the presence of a base. The reaction produces the desired product, 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, and water as a byproduct. The reaction is typically carried out at room temperature, but it can also be heated to increase the rate of reaction.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds and as a reagent in the synthesis of organic compounds. It is also used in the study of biochemical and physiological effects, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it is used in the study of the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQORVOTZUCQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685083 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-29-3 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














